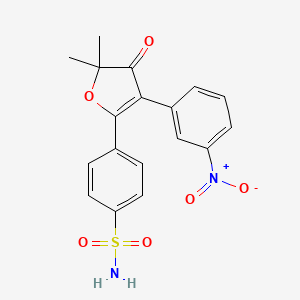
Tert-butyl (S)-5-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (S)-5-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a hydroxymethyl group, and a dimethyl-substituted pyrrolidine ring. It is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-5-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2,2-dimethylpyrrolidine-1-carboxylate with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a reducing agent like sodium borohydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds . This method is more efficient and sustainable compared to traditional batch processes.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (S)-5-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used and can include ethers, amines, or other substituted derivatives.
Applications De Recherche Scientifique
Tert-butyl (S)-5-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Biology: It is employed in the synthesis of biologically active molecules and as a precursor for drug development.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is utilized in the production of fine chemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl (S)-5-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a protecting group, preventing unwanted reactions at specific sites in a molecule. It can also participate in chemical transformations, facilitating the synthesis of complex molecules by providing stability and reactivity to specific functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 2,2-dimethylpyrrolidine-1-carboxylate
- Tert-butyl (S)-5-(hydroxymethyl)pyrrolidine-1-carboxylate
- Tert-butyl (S)-2,2-dimethylpyrrolidine-1-carboxylate
Uniqueness
Tert-butyl (S)-5-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate is unique due to the presence of both a hydroxymethyl group and a dimethyl-substituted pyrrolidine ring. This combination of functional groups provides distinct reactivity and stability, making it a valuable compound in organic synthesis and scientific research.
Propriétés
Formule moléculaire |
C12H23NO3 |
|---|---|
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
tert-butyl (5S)-5-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-9(8-14)6-7-12(13,4)5/h9,14H,6-8H2,1-5H3/t9-/m0/s1 |
Clé InChI |
PKMWPVLUYSIJNS-VIFPVBQESA-N |
SMILES isomérique |
CC1(CC[C@H](N1C(=O)OC(C)(C)C)CO)C |
SMILES canonique |
CC1(CCC(N1C(=O)OC(C)(C)C)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Azaspiro[3.4]octan-2-ylmethanamine](/img/structure/B13977199.png)





![Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate](/img/structure/B13977220.png)




![1-(8-Methoxy[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylic acid methyl ester](/img/structure/B13977248.png)

